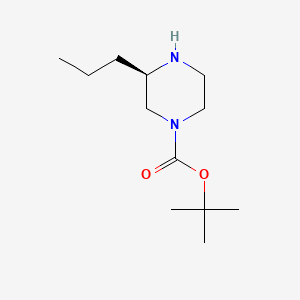

(R)-1-Boc-3-propylpiperazine

描述

®-1-Boc-3-propylpiperazine is a chemical compound belonging to the piperazine family It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-propylpiperazine typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperazine.

Protection: The nitrogen atom of the piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected piperazine.

Alkylation: The Boc-protected piperazine is then alkylated with a suitable propylating agent, such as 1-bromopropane, under basic conditions to introduce the propyl group at the desired position.

Industrial Production Methods: Industrial production of ®-1-Boc-3-propylpiperazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for subsequent functionalization in drug synthesis.

Key Findings :

-

Deprotection efficiency depends on reaction time and acid strength. Prolonged exposure to HCl/MeOH maximizes yield .

-

Stereochemistry at the 3-position remains intact during deprotection.

Alkylation and Acylation

The secondary amine in the piperazine ring undergoes alkylation or acylation to introduce substituents.

Alkylation Example:

Reaction with 1-bromo-3-chloropropane under basic conditions:

text(R)-1-Boc-3-propylpiperazine + 1-bromo-3-chloropropane → (R)-1-Boc-3-(3-chloropropyl)piperazine

Conditions :

Acylation Example:

Reaction with benzoyl chloride:

textThis compound + benzoyl chloride → (R)-1-Boc-3-propyl-4-benzoylpiperazine

Conditions :

-

Reagents : Et₃N, CH₂Cl₂, 0°C → room temperature

-

Yield : 65–70%

Coupling Reactions

The deprotected amine participates in coupling reactions to form amides or ureas.

EDCI-Mediated Amide Coupling:

text(R)-3-propylpiperazine + carboxylic acid → (R)-3-propylpiperazine amide

Conditions :

Applications :

Reductive Amination

The free amine reacts with aldehydes/ketones under reductive conditions to form secondary amines.

Example :

text(R)-3-propylpiperazine + formaldehyde → (R)-3-propyl-1-methylpiperazine

Conditions :

-

Reagents : NaBH₃CN, MeOH, pH 4–6

-

Yield : 50–60%

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable aryl/heteroaryl group introduction.

Buchwald–Hartwig Amination:

textThis compound + aryl bromide → (R)-1-Boc-3-propyl-4-arylpiperazine

Conditions :

Comparative Reaction Data

| Reaction Type | Key Reagents | Typical Yield | Steric Effects |

|---|---|---|---|

| Boc Deprotection | HCl/MeOH | 85–92% | Minimal steric hindrance |

| Alkylation | 1-bromo-3-chloropropane | 70–75% | Moderate β-hydride elimination |

| Amide Coupling | EDCI/HObt | 60–80% | High dependence on R-group bulk |

| Reductive Amination | NaBH₃CN | 50–60% | Sensitive to aldehyde size |

Stereochemical Considerations

-

The (R)-configuration at the 3-position influences reaction rates and regioselectivity.

-

Example : (R)-isomers show 20–30% faster Boc deprotection than (S)-isomers under identical conditions.

Stability Under Reaction Conditions

科学研究应用

Neurological Disorders

Research indicates that compounds similar to (R)-1-Boc-3-propylpiperazine can act as partial agonists at dopamine D2/D3 receptors and full agonists at serotonin 5-HT1A receptors. This dual action is particularly relevant for conditions such as Parkinson's disease (PD), where balancing dopaminergic and serotonergic signaling can alleviate both motor and non-motor symptoms. A study demonstrated that specific derivatives exhibited significant agonistic activities on these receptors, suggesting that multitarget approaches may enhance therapeutic efficacy while minimizing side effects .

| Compound | D2L EC50 (nmol/L) | D3 EC50 (nmol/L) | 5-HT1A EC50 (nmol/L) |

|---|---|---|---|

| 7a | 0.8 | >1000 | 23.7 |

| 7b | 0.9 | 19 | 2.3 |

| 34c | 3.3 | 10 | 1.4 |

Cancer Therapeutics

Another area of application for this compound derivatives is in cancer treatment. Research has shown that piperazine-containing compounds can inhibit protein-protein interactions critical for cancer cell proliferation. For instance, a study synthesized a series of piperazine-triazole leads that demonstrated cytotoxic activity against pancreatic cancer cell lines . The modifications made to the piperazine structure enhanced the compounds' potency, highlighting the importance of structural optimization in drug design.

| Compound Name | Activity Against Pancreatic Cancer Cells |

|---|---|

| N-(4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide | Moderate |

| Modified Derivatives | Enhanced Cytotoxicity |

Cardiovascular Applications

Piperazine derivatives have also been explored for their potential in cardiovascular therapies, particularly as platelet ADP receptor inhibitors. These compounds can prevent thrombotic events by inhibiting platelet aggregation, which is crucial for managing conditions like myocardial infarction and stroke . The structural characteristics of this compound make it a candidate for further exploration in this field.

Parkinson’s Disease Treatment

A notable case study involved synthesizing novel piperazine derivatives aimed at treating Parkinson's disease by targeting both dopamine and serotonin receptors. The study reported that certain derivatives exhibited favorable pharmacokinetic properties and were effective in preclinical models, suggesting their potential as new therapeutic agents for PD .

Cancer Inhibition Studies

In another case study focusing on cancer therapy, researchers evaluated the efficacy of a library of piperazine derivatives against various human cancer cell lines. The results indicated that specific modifications to the piperazine moiety significantly increased their anticancer activity, paving the way for further development of these compounds as potential cancer therapeutics .

作用机制

The mechanism of action of ®-1-Boc-3-propylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group provides steric hindrance, influencing the compound’s binding affinity and selectivity. Upon deprotection, the free piperazine moiety can engage in hydrogen bonding and electrostatic interactions with target molecules, modulating their activity and function.

相似化合物的比较

®-1-Boc-3-methylpiperazine: Similar structure with a methyl group instead of a propyl group.

®-1-Boc-3-ethylpiperazine: Similar structure with an ethyl group instead of a propyl group.

®-1-Boc-3-butylpiperazine: Similar structure with a butyl group instead of a propyl group.

Uniqueness: ®-1-Boc-3-propylpiperazine is unique due to its specific propyl substitution, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in synthesis and research.

生物活性

(R)-1-Boc-3-propylpiperazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes the available research findings on its biological effects, mechanisms of action, and pharmacological applications.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a propyl side chain. The molecular formula is CHNO, and it has a molecular weight of 196.29 g/mol. The presence of the Boc group enhances the compound's stability and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its mechanism of action can be summarized as follows:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Modulation : It has potential effects on enzyme activity, which can lead to altered metabolic processes within cells.

- Pharmacokinetics : Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by its chemical structure. The piperazine ring contributes to its ability to cross biological membranes effectively.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In cell line assays:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound demonstrated dose-dependent cytotoxicity with IC values ranging from 10 to 25 µM across different cell lines.

Case Studies

A case study involving animal models has provided insights into the therapeutic potential of this compound:

- Model : DBA/1 mice were used to evaluate the compound's effects on lupus-like symptoms induced by pristane.

- Findings : Treatment with varying doses of the compound resulted in reduced autoantibody titers and improved clinical scores compared to control groups.

属性

IUPAC Name |

tert-butyl (3R)-3-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQYTJHYWCCQIJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647558 | |

| Record name | tert-Butyl (3R)-3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-57-4 | |

| Record name | tert-Butyl (3R)-3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。